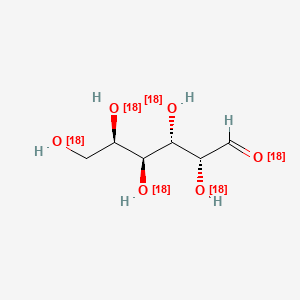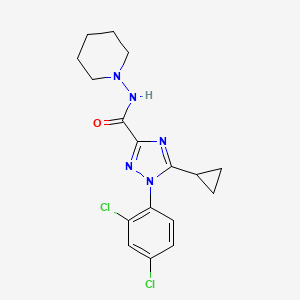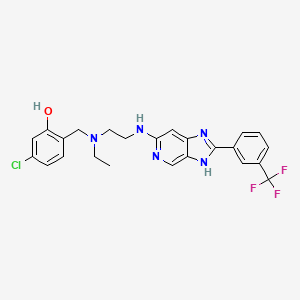
Antimalarial agent 23
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antimalarial agent 23 is a novel compound developed to combat malaria, a disease caused by protozoan parasites of the genus Plasmodium. Malaria remains a significant global health issue, particularly in tropical and subtropical regions. The development of new antimalarial agents is crucial due to the increasing resistance of Plasmodium species to existing treatments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of antimalarial agent 23 involves multiple steps, including the formation of key intermediates through reactions such as condensation, cyclization, and functional group modifications. The specific synthetic route and reaction conditions are tailored to achieve high yield and purity of the final product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and automated systems to maintain consistent quality and reduce production time .
Chemical Reactions Analysis
Types of Reactions: Antimalarial agent 23 undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized states.
Reduction: Reduction of specific functional groups to achieve desired chemical properties.
Substitution: Replacement of functional groups with others to modify the compound’s activity.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions are carefully controlled to optimize yield and selectivity .
Major Products: The major products formed from these reactions are intermediates and derivatives of this compound, which are further processed to obtain the final active compound .
Scientific Research Applications
Antimalarial agent 23 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on Plasmodium species and other protozoan parasites.
Medicine: Evaluated for its potential as a therapeutic agent in treating malaria and other parasitic infections.
Industry: Utilized in the development of new antimalarial drugs and formulations
Mechanism of Action
The mechanism of action of antimalarial agent 23 involves targeting specific molecular pathways in the Plasmodium parasite. It interferes with the parasite’s ability to synthesize essential proteins and nucleic acids, leading to its death. The compound binds to key enzymes and disrupts their function, thereby inhibiting the parasite’s growth and replication .
Comparison with Similar Compounds
Chloroquine: A widely used antimalarial drug with a similar mechanism of action but different chemical structure.
Artemisinin: Another potent antimalarial agent with a distinct mode of action involving the generation of free radicals.
Quinine: An older antimalarial drug with a different chemical structure and mechanism of action
Uniqueness: Antimalarial agent 23 is unique due to its high potency against drug-resistant strains of Plasmodium falciparum and its ability to target multiple stages of the parasite’s life cycle. This makes it a promising candidate for further development and clinical use .
Properties
Molecular Formula |
C24H23ClF3N5O |
|---|---|
Molecular Weight |
489.9 g/mol |
IUPAC Name |
5-chloro-2-[[ethyl-[2-[[2-[3-(trifluoromethyl)phenyl]-3H-imidazo[4,5-c]pyridin-6-yl]amino]ethyl]amino]methyl]phenol |
InChI |
InChI=1S/C24H23ClF3N5O/c1-2-33(14-16-6-7-18(25)11-21(16)34)9-8-29-22-12-19-20(13-30-22)32-23(31-19)15-4-3-5-17(10-15)24(26,27)28/h3-7,10-13,34H,2,8-9,14H2,1H3,(H,29,30)(H,31,32) |
InChI Key |
BUWIEPJUOXEIHY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCNC1=NC=C2C(=C1)N=C(N2)C3=CC(=CC=C3)C(F)(F)F)CC4=C(C=C(C=C4)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[(2R,3S,5R)-5-(azidomethyl)-4-hydroxy-3-(2-methoxyethoxy)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12399296.png)


![[Tyr8] Bradykinin](/img/structure/B12399312.png)
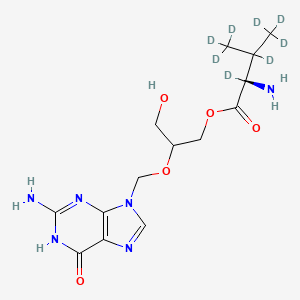


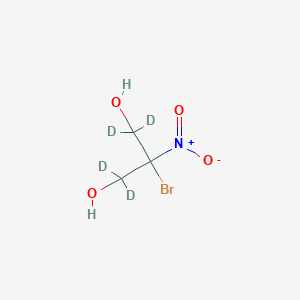
![3-[6-[[1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarbonyl]amino]-3-methylpyridin-2-yl]-N-[3-[3-[5-(2-oxo-4-prop-2-enoylpiperazin-1-yl)furan-2-yl]propanoylamino]propyl]benzamide](/img/structure/B12399347.png)
